molecular formula C5H12ClNOS B2369930 (3-Aminothiolan-3-yl)methanol CAS No. 1183307-58-5

(3-Aminothiolan-3-yl)methanol

Cat. No.: B2369930
CAS No.: 1183307-58-5
M. Wt: 169.67
InChI Key: HLMVCBHVFZHSGK-UHFFFAOYSA-N
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Description

(3-Aminothiolan-3-yl)methanol is an organic compound with the molecular formula C5H11NOS It is characterized by the presence of an amino group and a hydroxyl group attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminothiolan-3-yl)methanol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method includes the use of thiolane-3-carboxylic acid, which is first converted to its corresponding ester. This ester is then reacted with an amino alcohol in the presence of a catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with modified functional groups.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

(3-Aminothiolan-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Aminothiolan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparison with Similar Compounds

    (3-Aminotetrahydrothiophen-3-yl)methanol: Similar structure but with different substituents.

    (3-Hydroxythiolan-3-yl)methanol: Lacks the amino group, affecting its reactivity and applications.

    (3-Aminothiolan-2-yl)methanol: Positional isomer with different chemical properties.

Properties

IUPAC Name

(3-aminothiolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHGXZSRGRNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183307-58-5
Record name (3-aminothiolan-3-yl)methanol
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